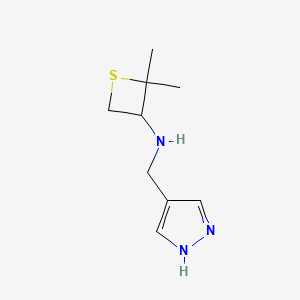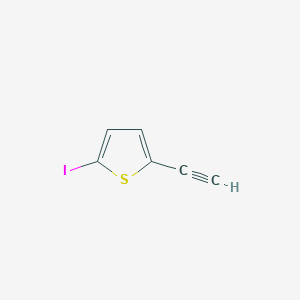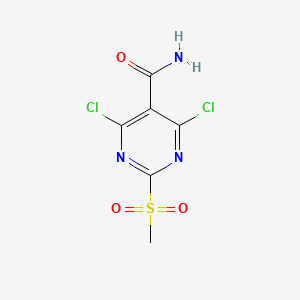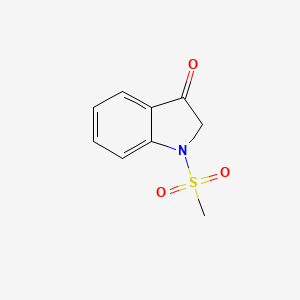![molecular formula C8H6BrNS B12961723 5-Bromo-3-methylthieno[2,3-b]pyridine](/img/structure/B12961723.png)
5-Bromo-3-methylthieno[2,3-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-3-methylthieno[2,3-b]pyridine is a heterocyclic compound that belongs to the thienopyridine family. These compounds are known for their diverse pharmacological and biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties . The unique structure of this compound makes it a valuable compound for various scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-methylthieno[2,3-b]pyridine typically involves the bromination of 3-methylthieno[2,3-b]pyridine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an organic solvent like carbon tetrachloride or chloroform under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-3-methylthieno[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thioethers.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts and bases like potassium carbonate (K2CO3) in solvents like toluene or ethanol.
Major Products
Substitution: Formation of substituted thienopyridines.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thioethers.
Coupling: Formation of biaryl thienopyridines.
Aplicaciones Científicas De Investigación
5-Bromo-3-methylthieno[2,3-b]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its antiviral and anti-inflammatory properties, making it a candidate for drug development.
Mecanismo De Acción
The mechanism of action of 5-Bromo-3-methylthieno[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes such as kinases or phosphatases, leading to the disruption of signaling pathways essential for cell growth and survival. The compound’s bromine atom can also participate in halogen bonding, enhancing its binding affinity to target proteins .
Comparación Con Compuestos Similares
Similar Compounds
3-Methylthieno[2,3-b]pyridine: Lacks the bromine atom, making it less reactive in certain substitution reactions.
5-Chloro-3-methylthieno[2,3-b]pyridine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
5-Bromo-2-methylthieno[2,3-b]pyridine: Positional isomer with the bromine atom at a different position, affecting its chemical and biological properties.
Uniqueness
5-Bromo-3-methylthieno[2,3-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom at the 5-position enhances its potential for halogen bonding and increases its versatility in synthetic applications .
Propiedades
Fórmula molecular |
C8H6BrNS |
|---|---|
Peso molecular |
228.11 g/mol |
Nombre IUPAC |
5-bromo-3-methylthieno[2,3-b]pyridine |
InChI |
InChI=1S/C8H6BrNS/c1-5-4-11-8-7(5)2-6(9)3-10-8/h2-4H,1H3 |
Clave InChI |
ATXRKKKYABGMHE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CSC2=C1C=C(C=N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



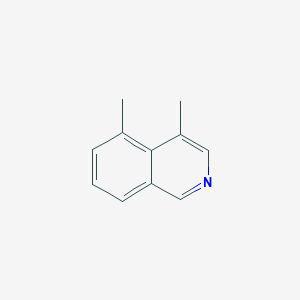
![2-(Difluoromethyl)-6-iodo-3-methylimidazo[1,2-b]pyridazine](/img/structure/B12961660.png)

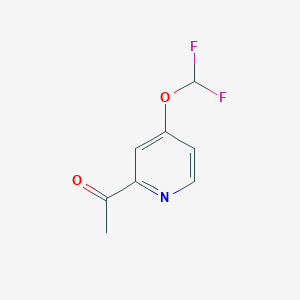
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B12961677.png)
